

Application Notes and Protocols: Trimethylstannyldimethylvinylsilane and Related Compounds in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Trimethylstannyldimethylvinylsilan	
Cat. No.:	B1637970	Get Quote

Introduction

While specific medicinal chemistry applications for **trimethylstannyldimethylvinylsilane** are not extensively documented in publicly available literature, its constituent parts—a vinylsilane and a trimethylstannyl group—point towards its potential utility as a reagent in cross-coupling reactions, a cornerstone of modern drug discovery. This document will focus on the principles and applications of closely related compounds and the key reaction in which such a reagent would participate: the Stille cross-coupling reaction. The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds, which is critical in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3]
Organostannanes, like the trimethylstannyl portion of the target molecule, are key reagents in these reactions due to their stability to air and moisture.[1][3]

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[1] These characteristics



make it particularly valuable in the synthesis of complex molecules and natural products, many of which are scaffolds for drug development.[1][2]

General Reaction Scheme:

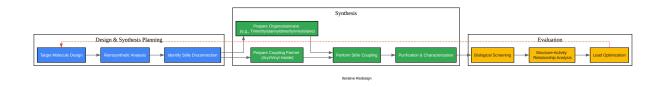
$$R'-X + R''-Sn(R''')_3 \rightarrow R'-R'' + X-Sn(R''')_3$$

Where:

- R': Typically an aryl, vinyl, or acyl group.
- X: A leaving group, commonly a halide (Br, I) or a triflate (OTf).[2]
- R": The organic group to be transferred from the organostannane (in the case of the topic compound, a dimethylvinylsilyl group).
- R"": Typically a methyl or butyl group on the tin atom.
- Catalyst: A palladium(0) complex.

Logical Workflow for Stille Coupling in Drug Discovery

The following diagram illustrates the general workflow for utilizing a Stille coupling reaction in a drug discovery program, from the initial design of target molecules to the synthesis and evaluation of candidate compounds.



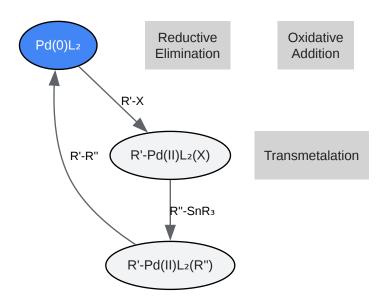


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Caption: Workflow for Stille Coupling in Medicinal Chemistry.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]



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Caption: The Catalytic Cycle of the Stille Reaction.

Experimental Protocols

While a specific protocol for **trimethylstannyldimethylvinylsilan**e is not available, a general procedure for a Stille coupling reaction is provided below. This protocol is representative and may require optimization for specific substrates.

General Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction

Materials:

- Aryl or vinyl halide/triflate (1.0 equiv)
- Organostannane reagent (e.g., a vinylstannane) (1.1 1.5 equiv)



- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
- Solvent (e.g., Toluene, DMF, THF, Dioxane), anhydrous
- Optional: Ligand (e.g., PPh3, AsPh3)
- Optional: Additive (e.g., Cu(I) salts, CsF)[1]
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry reaction flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst.
- Add the anhydrous solvent via syringe.
- Stir the mixture for a few minutes to ensure dissolution.
- Add the organostannane reagent dropwise to the reaction mixture.
- If using an additive or additional ligand, it can be added at this stage.
- Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4] The formation of insoluble organotin fluorides facilitates their removal by filtration.[4]
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.



Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Data Presentation: Scope of the Stille Reaction

The Stille reaction is notable for its broad scope. The following table summarizes the types of coupling partners that are commonly and successfully used in this reaction.

Coupling Partner	R Group Examples	Notes
Organostannane (R"-SnR₃)	Vinyl, Aryl, Alkynyl, Allyl, Acyl	The reactivity of the organostannane is influenced by the organic group (R"). Alkynyl groups are among the most reactive.[3] A wide variety of heterocyclic compounds are also viable.[2]
Electrophile (R'-X)	Aryl Halides/Triflates, Vinyl Halides/Triflates, Acyl Halides, Allylic Halides	The reactivity of the halide is generally I > Br > Cl. Triflates are also excellent leaving groups.[2]

Conclusion

Although direct medicinal chemistry applications of **trimethylstannyldimethylvinylsilane** are not readily found in the literature, its structure strongly suggests its role as a building block in Stille cross-coupling reactions. This reaction is a powerful tool in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented provide a framework for the potential use of this and related organosilicon/organotin reagents in drug discovery and development programs. The stability and functional group tolerance of the Stille reaction ensure its continued importance in the efficient construction of novel molecular entities.[1]



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